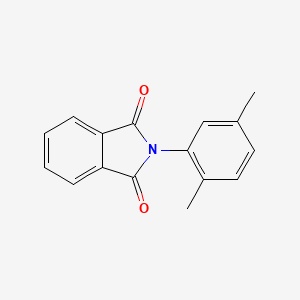

2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMTSFZNQMAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile and Thermodynamic Characterization of N-(2,5-dimethylphenyl)phthalimide

[1][2]

Executive Summary

N-(2,5-dimethylphenyl)phthalimide (also known as N-(2,5-xylyl)phthalimide) is a hydrophobic imide derivative widely used as an intermediate in the synthesis of agrochemicals, functional dyes, and pharmaceutical scaffolds.[1] Its solubility profile is governed by the rigid, planar phthalimide core and the lipophilic, sterically hindered 2,5-dimethylphenyl moiety.

This guide synthesizes structural property relationships (SPR) with established thermodynamic data from homologous N-arylphthalimides to provide a comprehensive solubility framework.[1] It defines the hierarchy of solvent interactions, outlines the thermodynamic models for solubility prediction, and details the standard operating procedure (SOP) for experimental determination.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Relevance to Solubility |

| Molecular Formula | C₁₆H₁₃NO₂ | Moderate molecular weight (251.28 g/mol ) |

| LogP (Predicted) | ~3.2 – 3.5 | Highly lipophilic; poor water solubility |

| H-Bond Donors | 0 | Aprotic; relies on dipole-dipole & van der Waals |

| H-Bond Acceptors | 2 (Carbonyl oxygens) | Soluble in H-bond donor solvents (Alcohols, Acids) |

| Crystal Lattice | Monoclinic/Triclinic (Typical) | High lattice energy requires polar aprotic solvents to disrupt |

Solubility Profile & Solvent Selection

The solubility of N-(2,5-dimethylphenyl)phthalimide follows a distinct "like-dissolves-like" trend, heavily influenced by the dielectric constant and Hansen Solubility Parameters (HSP) of the solvent.[1]

Solubility Hierarchy

The following ranking is derived from thermodynamic data of the structural analog N-phenylphthalimide, adjusted for the increased lipophilicity of the 2,5-xylyl group.

| Rank | Solvent Class | Specific Solvents | Mechanism of Action | Solubility Level |

| 1 | Polar Aprotic | DMF, DMSO, NMP | Strong dipole-dipole interactions disrupt the crystal lattice; high capacity for solvating the imide core.[1] | High (>100 mg/mL) |

| 2 | Chlorinated | DCM, Chloroform | Dispersion forces and weak polarity match the aromatic rings; excellent for extraction. | High |

| 3 | Ketones | Acetone, MEK | Carbonyl-carbonyl interactions; good balance of polarity and volatility.[1] | Moderate |

| 4 | Esters | Ethyl Acetate | Similar to ketones but slightly less polar; standard crystallization solvent.[1] | Moderate |

| 5 | Aromatic Hydrocarbons | Toluene, Xylene | Low-Moderate (High at boiling) | |

| 6 | Alcohols | Methanol, Ethanol | H-bonding network of solvent resists disruption by the hydrophobic solute; solubility is temperature-dependent.[1] | Low |

| 7 | Polar Protic | Water | High polarity and H-bond network exclude the hydrophobic molecule.[1] | Insoluble (<0.01 mg/mL) |

Temperature Dependence (Thermodynamic Behavior)

The dissolution of N-(2,5-dimethylphenyl)phthalimide is an endothermic process (

-

Critical Insight: The presence of the ortho-methyl group (position 2 on the phenyl ring) introduces steric strain that may slightly lower the melting point compared to the unsubstituted N-phenylphthalimide, potentially enhancing solubility in organic solvents relative to the parent compound.[1]

Experimental Protocol: Solubility Determination

To generate precise solubility data (mole fraction,

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility measurement.

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Detailed Methodology

-

Preparation: Add excess N-(2,5-dimethylphenyl)phthalimide solid to a glass vessel containing the target solvent (approx. 10-20 mL).

-

Equilibration: Place the vessel in a thermostatic water bath (accuracy

K). Stir continuously using a magnetic stirrer for 24–48 hours to ensure solid-liquid equilibrium.[1] -

Sampling: Stop stirring and allow the phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification (HPLC Method):

Thermodynamic Modeling

For process engineering, experimental data points are correlated using thermodynamic models to predict solubility at any temperature.

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of phthalimide derivatives.

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[1][3][4][5]

- : Empirical model parameters derived from regression analysis.

Application: Use this equation to interpolate solubility values between measured temperatures (e.g., calculating yield for cooling crystallization).

van't Hoff Equation

Used to calculate the thermodynamic functions of dissolution (

-

Interpretation: A linear plot of

vs

Applications in Process Chemistry

Understanding the solubility profile enables the design of efficient purification and crystallization processes.

Crystallization Strategy

-

Cooling Crystallization: Effective in solvents with a steep solubility-temperature curve, such as Ethyl Acetate or Toluene .[1]

-

Anti-Solvent Crystallization:

Reaction Solvent Suitability[8]

-

Nucleophilic Substitutions: Use Acetonitrile or DMF to ensure full solubility of the imide and enhanced reaction kinetics.

-

Hydrogenation: Ethyl Acetate or Ethanol (at elevated T) are preferred for catalytic hydrogenation steps due to catalyst compatibility.[1]

References

-

Li, Y., et al. (2017). "Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K".[1][3][5] The Journal of Chemical Thermodynamics. Link[1]

-

Wang, J., et al. (2022). "Solubility determination and thermodynamic modeling of 3-(2,5-dimethylphenyl)-... in binary mixed solvents". Journal of Molecular Liquids. Link[1]

-

BenchChem. (2025).[1][6] "Technical Support Center: Overcoming Solubility Challenges of Phthalimide Derivatives". BenchChem Technical Guides. Link[1]

-

PubChem. (2025).[1][7] "Phthalimide: Chemical and Physical Properties". National Library of Medicine. Link

Sources

- 1. N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide | C18H17NO4 | CID 44719508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide to Investigating its Biological Activity Potential

Foreword: The Untapped Potential of a Privileged Scaffold

The 1H-isoindole-1,3(2H)-dione, or phthalimide, core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs with analgesic, anti-inflammatory, and anticancer properties.[1][2] The N-substituted nature of this scaffold allows for vast chemical diversification, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet under-explored derivative, 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione . While direct biological data for this compound is not extensively available in current literature, its structural features suggest a high potential for significant therapeutic activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for the systematic investigation of the biological activity of this compound. We will delve into the most probable therapeutic potentials based on structure-activity relationships of analogous compounds and provide detailed, field-proven protocols for their evaluation.

I. Predicted Biological Activities: A Hypothesis-Driven Approach

Based on the extensive research into N-substituted isoindole-1,3-diones, we can hypothesize several key areas of biological activity for this compound. The presence of the 2,5-dimethylphenyl substituent is predicted to modulate the compound's lipophilicity and steric interactions with biological targets, potentially enhancing its efficacy and selectivity.

A. Anticancer Potential

The isoindole-1,3-dione scaffold is famously present in immunomodulatory drugs like thalidomide and its analogs, which are used in cancer therapy.[3] Furthermore, numerous derivatives have shown cytotoxic effects against various cancer cell lines.[4][5] The anticancer activity of these compounds can be influenced by the nature of the substituent on the nitrogen atom.[4]

Hypothesized Mechanism of Action: Induction of Apoptosis

A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. For the purpose of this guide, we will focus on the intrinsic pathway as a potential mechanism for this compound.

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by the test compound.

B. Anti-inflammatory Properties

Many phthalimide derivatives exhibit significant anti-inflammatory and analgesic activities.[1][3] A primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3][6]

Hypothesized Mechanism of Action: COX Inhibition

COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes can reduce inflammation and pain.

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

C. Antimicrobial Activity

The isoindole-1,3-dione scaffold has also been associated with antibacterial and antifungal properties.[1][5] The 2,5-dimethylphenyl group, a known feature in some antimicrobial compounds, may contribute to this potential activity.[7]

Hypothesized Mechanism of Action: Disruption of Microbial Growth

The precise mechanism can vary, but a common approach to assess antimicrobial activity is to determine the minimum concentration of the compound that inhibits microbial growth.

II. Experimental Protocols for Biological Evaluation

The following protocols are established, robust methods for the in vitro and in vivo evaluation of the hypothesized biological activities.

A. In Vitro Anticancer Activity Assessment

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Lines: A panel of human cancer cell lines should be utilized, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and C6 (glioma).[8][9]

-

Cell Culture: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[8]

-

Data Presentation: Cytotoxicity Data

| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| C6 | Glioma | Experimental Value | Experimental Value |

| Note: This table is a template for presenting experimental data. |

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[8]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[8]

-

Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[8]

-

Caption: Workflow for the in vitro evaluation of anticancer potential.

B. In Vivo Anti-inflammatory Activity Assessment

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200g).

-

Procedure:

-

Administer the test compound orally or intraperitoneally to different groups of rats. Include a vehicle control group and a positive control group (e.g., Indomethacin).

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

-

Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[11]

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Data Presentation: Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | Experimental Value | - |

| Indomethacin | 10 | Experimental Value | Experimental Value |

| Test Compound | 25 | Experimental Value | Experimental Value |

| Test Compound | 50 | Experimental Value | Experimental Value |

| Test Compound | 100 | Experimental Value | Experimental Value |

| Note: This table is a template for presenting experimental data. |

C. In Vitro Antimicrobial Susceptibility Testing

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Method: Broth Microdilution

-

Prepare serial two-fold dilutions of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.[12]

-

Inoculate each well with a standardized suspension of the test microorganism.[13]

-

Include a positive control (microorganism without the compound) and a negative control (medium without microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13]

-

Data Presentation: Antimicrobial Activity

| Microorganism | Gram Stain/Type | This compound MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value | Experimental Value |

| Candida albicans | Fungus | Experimental Value | Experimental Value |

| Note: This table is a template for presenting experimental data. |

III. Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological potential of this compound. The proposed experimental workflows are based on well-established and validated methodologies in the fields of oncology, inflammation, and microbiology. While the specific activities of this compound remain to be elucidated, the rich pharmacology of the N-substituted isoindole-1,3-dione class provides a strong rationale for its investigation.

Positive results in these initial screenings would warrant further, more in-depth studies, including mechanism of action elucidation, in vivo efficacy studies in relevant disease models, and preliminary toxicological assessments. The exploration of this and other novel derivatives of the isoindole-1,3-dione scaffold holds significant promise for the discovery of new therapeutic agents.

References

-

INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Longdom Publishing. (2022, November 25). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]

-

Springer Nature Experiments. A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

PubMed. (1977, June). Antiinflammatory Activity: Evaluation of a New Screening Procedure. [Link]

-

Slideshare. Screening Models of Anti-Inflammatory Drugs. [Link]

-

ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

-

YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

-

PubMed. A simple and reliable approach for assessing anticancer activity in vitro. [Link]

-

PMC. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

-

PubMed. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. [Link]

-

SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

-

PubMed. (2021, July 18). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

ResearchGate. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6‐substituted hexahydro‐1H‐isoindole‐1,3(2H)‐dione | Request PDF. [Link]

-

MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. [Link]

-

PMC. 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. [Link]

-

PubMed. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. [Link]

-

ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

-

PlumX. Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. [Link]

-

ResearchGate. (2016, August 20). (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. [Link]

-

MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

-

ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

-

ResearchGate. (2016, January 11). (PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. [Link]

-

MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

PMC. (2025, June 23). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. [Link]

-

Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. [Link]

-

PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijisrt.com [ijisrt.com]

- 11. scielo.br [scielo.br]

- 12. integra-biosciences.com [integra-biosciences.com]

- 13. pdb.apec.org [pdb.apec.org]

Methodological & Application

Synthesis of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione from Phthalic Anhydride: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl Phthalimides

N-substituted phthalimides are a class of compounds with significant importance in medicinal chemistry and organic synthesis. The phthalimide moiety is a key structural component in various biologically active molecules and serves as a versatile protecting group for primary amines. The synthesis of N-aryl phthalimides, such as 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, through the condensation of phthalic anhydride with an appropriate aniline derivative is a fundamental transformation in the development of novel chemical entities. This application note provides a detailed protocol and scientific rationale for the synthesis, purification, and characterization of this compound, a compound with potential applications in drug discovery and materials science.

Reaction Mechanism: A Two-Step Addition-Elimination Pathway

The formation of an N-aryl phthalimide from phthalic anhydride and an aniline proceeds via a well-established two-step addition-elimination mechanism. The reaction is typically facilitated by heat and often carried out in a high-boiling polar solvent like glacial acetic acid, which can also act as a catalyst.

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the nitrogen atom of the 2,5-dimethylaniline on one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

-

Formation of the Phthalamic Acid Intermediate: The tetrahedral intermediate rapidly rearranges to form the more stable N-(2,5-dimethylphenyl)phthalamic acid intermediate.

-

Intramolecular Cyclization and Dehydration: Under the reaction conditions (e.g., heating in glacial acetic acid), the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular cyclization. This is followed by the elimination of a water molecule to form the stable five-membered imide ring of the final product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from phthalic anhydride and 2,5-dimethylaniline using glacial acetic acid as the solvent.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Phthalic anhydride | Reagent | Sigma-Aldrich |

| 2,5-Dimethylaniline | Reagent | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Ethanol | 95% | VWR |

| Deionized Water | --- | --- |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

DOT Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phthalic anhydride (1.48 g, 10 mmol) and 2,5-dimethylaniline (1.21 g, 10 mmol).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118-120°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by TLC or after the allotted time), allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C).

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure this compound as a crystalline solid.[1]

Data Presentation: Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164-166 °C[2] |

| ¹H NMR (CDCl₃, δ) | 7.95-7.92 (m, 2H, Ar-H), 7.78-7.75 (m, 2H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 2.37 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | 167.5, 136.5, 134.3, 132.0, 131.2, 129.8, 128.9, 126.8, 123.8, 21.0, 17.5 |

| FT-IR (KBr, cm⁻¹) | ~1775 (C=O, asymmetric stretch), ~1715 (C=O, symmetric stretch), ~1380 (C-N stretch) |

Safety Precautions

-

Phthalic anhydride is corrosive and can cause severe eye damage, skin irritation, and respiratory irritation.[3] It is also a sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2,5-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Glacial acetic acid is corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

-

The reaction should be performed in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is robust and can be adapted for the synthesis of other N-aryl phthalimide derivatives. The detailed mechanistic explanation and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.

References

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Semantic Scholar.

- Compound this compound. Chemdiv.

- Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Synthesis of new hexahydro-1H-isoindole-1,3(2H)

- Phthalic anhydride. Wikipedia.

- The reaction of phthalic anhydride and amines yielding transient amides and phthalimides.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI.

- 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione.

- 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. PMC.

- Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. (2025).

- Phthalimides. Organic Chemistry Portal.

- Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Prepar

- 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione. PubChem.

- Reaction of Phthalic Anhydride and Ethylenediamine.

- Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline. Benchchem.

- Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica.

- N-phenyl phthalimide synthesis method.

- 2-(2-ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. PubChem.

- Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). (2020).

- N-(2-Ethylphenyl)phthalimide. PMC.

Sources

Application Notes and Protocols: 2-(2,5-Dimethylphenyl)phthalimide as a Versatile Pharmaceutical Intermediate

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This document provides a comprehensive technical guide on the application of 2-(2,5-dimethylphenyl)phthalimide, a key N-aryl phthalimide intermediate, in pharmaceutical research and development. We will explore its synthesis, rationale for use, and its potential as a versatile building block for the discovery of novel drug candidates. Detailed protocols for its synthesis and subsequent derivatization are provided to enable researchers to leverage this valuable intermediate in their drug discovery programs.

Introduction: The Significance of the Phthalimide Scaffold

The isoindoline-1,3-dione core, commonly known as the phthalimide group, is a privileged structure in drug discovery.[5] Its rigid, planar geometry and lipophilic nature allow it to readily cross biological membranes, a desirable property for drug candidates.[6] The imide nitrogen can be readily substituted, providing a convenient handle for introducing diverse chemical functionalities and modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Historically, the therapeutic potential of phthalimides was tragically underscored by thalidomide, which, despite its teratogenic effects, was later repurposed for treating multiple myeloma and leprosy due to its immunomodulatory and anti-angiogenic properties.[1] This has spurred the development of safer and more potent phthalimide-based drugs, such as lenalidomide and pomalidomide.[7] The diverse biological activities associated with phthalimide derivatives include anti-inflammatory, anticonvulsant, anticancer, and kinase inhibitory effects.[2][6][7][8][9][10][11]

2-(2,5-Dimethylphenyl)phthalimide: A Strategic Intermediate

The strategic incorporation of a 2,5-dimethylphenyl group onto the phthalimide nitrogen introduces specific steric and electronic features that can be exploited in drug design. The dimethyl substitution increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the substitution pattern on the phenyl ring can influence the molecule's interaction with biological targets, potentially leading to improved potency and selectivity.

While 2-(2,5-dimethylphenyl)phthalimide is not yet a widely documented intermediate for a specific marketed drug, its structural motifs are present in a variety of biologically active compounds. The precursor, 2,5-dimethylaniline, is a known intermediate in the synthesis of dyes, pigments, and agrochemicals, and its derivatives have been explored in pharmaceutical applications.[12][13][14][15] The N-aryl phthalimide structure, in general, is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors and Wnt pathway inhibitors.[8][16][17]

The 2,5-dimethylphenyl moiety offers a balance of steric bulk and conformational flexibility that can be advantageous in achieving specific binding interactions with protein targets. This makes 2-(2,5-dimethylphenyl)phthalimide a valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

Synthesis of 2-(2,5-Dimethylphenyl)phthalimide

The synthesis of N-aryl phthalimides is typically achieved through the condensation of phthalic anhydride with the corresponding aniline.[7][18] This reaction can be performed using conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, the primary amine of 2,5-dimethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product, 2-(2,5-dimethylphenyl)phthalimide.

Caption: Synthesis of 2-(2,5-dimethylphenyl)phthalimide.

Experimental Protocols

Below are two detailed protocols for the synthesis of 2-(2,5-dimethylphenyl)phthalimide.

Protocol 1: Conventional Heating Method

| Step | Procedure | Rationale |

| 1 | In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and 2,5-dimethylaniline (1.0 eq). | Equimolar amounts of reactants are used for efficient conversion. |

| 2 | Add glacial acetic acid as the solvent to dissolve the reactants. | Acetic acid serves as a solvent and can also act as a catalyst for the dehydration step. |

| 3 | Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. | Refluxing provides the necessary thermal energy for the reaction to proceed to completion. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of starting materials and the formation of the product. |

| 5 | After completion, cool the reaction mixture to room temperature, then place it in an ice bath. | Cooling promotes the precipitation of the solid product. |

| 6 | Pour the mixture into ice-cold water. | This further induces precipitation and helps to remove any remaining acetic acid. |

| 7 | Collect the precipitate by vacuum filtration and wash with cold water. | Filtration separates the solid product from the reaction mixture, and washing removes impurities. |

| 8 | Recrystallize the crude product from ethanol to obtain pure 2-(2,5-dimethylphenyl)phthalimide. | Recrystallization is a purification technique that yields a product of high purity. |

Protocol 2: Microwave-Assisted Synthesis

| Step | Procedure | Rationale |

| 1 | In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 eq) and 2,5-dimethylaniline (1.0 eq). | The use of a microwave-safe vessel is crucial for safety. |

| 2 | Add a catalytic amount of a solid acid catalyst, such as montmorillonite-KSF clay. | The solid acid catalyst enhances the reaction rate under microwave conditions.[5] |

| 3 | Add a minimal amount of a high-boiling point solvent like glacial acetic acid. | A solvent helps to ensure even heating and efficient energy transfer from the microwaves. |

| 4 | Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150 °C) for 5-15 minutes. | Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times.[5] |

| 5 | After the reaction is complete, cool the vessel to room temperature. | Proper cooling is essential before handling the reaction mixture. |

| 6 | Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). | Extraction separates the product from the solid catalyst and any insoluble byproducts. |

| 7 | Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. | Washing removes any remaining catalyst and water-soluble impurities. |

| 8 | Remove the solvent under reduced pressure to yield the crude product. | Evaporation of the solvent isolates the product. |

| 9 | Purify the product by column chromatography or recrystallization. | Purification ensures the final product is of high quality for subsequent applications. |

Applications in Pharmaceutical Synthesis: A Versatile Scaffold

2-(2,5-Dimethylphenyl)phthalimide serves as a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The phthalimide ring can be further functionalized, or the entire moiety can be incorporated into larger molecular frameworks.

Caption: Drug discovery workflow using the intermediate.

As a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can be accessed from phthalimide derivatives. The 2-(2,5-dimethylphenyl)phthalimide intermediate can be subjected to various chemical transformations to introduce functionalities that target the ATP-binding site of kinases. The dimethylphenyl group can occupy hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity. Phthalimide derivatives have been investigated as potential inhibitors of various kinases, including EGFR-TK and VEGFR2-TK.[8][16]

Development of Anti-inflammatory Agents

The anti-inflammatory properties of phthalimide derivatives are well-established, with many acting as inhibitors of TNF-α production.[10] 2-(2,5-Dimethylphenyl)phthalimide can be used as a scaffold to design novel anti-inflammatory agents. The 2,5-dimethylphenyl group can be further modified to optimize interactions with the target protein and enhance anti-inflammatory activity.

Synthesis of Novel Anticancer Agents

The phthalimide core is present in several anticancer agents.[6] Derivatives of 2-(2,5-dimethylphenyl)phthalimide can be synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The substitution pattern on the phenyl ring can be crucial for achieving selective cytotoxicity against cancer cells while sparing normal cells. Phthalimide derivatives have been explored as inhibitors of the TGF-β pathway, which is implicated in cancer progression.[19]

Conclusion

2-(2,5-Dimethylphenyl)phthalimide is a readily accessible and highly versatile intermediate for pharmaceutical research. Its unique combination of a proven pharmacophore (the phthalimide core) and a strategically substituted aryl group makes it an attractive starting point for the synthesis of novel drug candidates. The detailed synthetic protocols and discussion of its potential applications provided in this document are intended to empower researchers to explore the full potential of this valuable chemical building block in their quest for new and improved therapeutics.

References

-

New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study. (2022). Bioorganic Chemistry. Available at: [Link]

-

Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Phthalimides as anti-inflammatory agents. (2024). Future Medicinal Chemistry. Available at: [Link]

-

Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides. (n.d.). Indian Institute of Science. Available at: [Link]

-

Recent Advances in the Chemistry of Phthalimide Analogues and their Therapeutic Potential. (2025). ResearchGate. Available at: [Link]

-

Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2025). MDPI. Available at: [Link]

-

DIMETHYLANILINE. (n.d.). Ataman Kimya. Available at: [Link]

-

Phthalimide derivatives as significant drugs. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of novel VEGFR2-TK inhibitors by phthalimide pharmacophore based virtual screening, molecular docking, MD simulation and DFT. (2023). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

The Essential Role of 2,5-Dimethylaniline in Modern Dye and Pigment Production. (2026). Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

Phthalimides as anti-inflammatory agents. (2024). Future Medicinal Chemistry. Available at: [Link]

-

Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. (2024). Science News. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of phthalimide-phenylpiperazines: a novel series of potent and selective alpha(1)(a)-adrenergic receptor antagonists. (2000). Journal of Medicinal Chemistry. Available at: [Link]

-

2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (2022). MDPI. Available at: [Link]

-

Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. (2023). Drug Development Research. Available at: [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. (2023). UCL Discovery. Available at: [Link]

-

Recent Advances and Future Prospects of Phthalimide Derivatives. (2016). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. (2023). ResearchGate. Available at: [Link]

-

Electronic structure and hypolipidemic activity of phthalimide and related compounds. A QSAR study. (2025). ResearchGate. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available at: [Link]

-

2,5-Dimethylaniline. (n.d.). PubChem. Available at: [Link]

-

Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway. (2019). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Figure 4 from Recent Advances and Future Prospects of Phthalimide Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

-

Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. (n.d.). Slideshare. Available at: [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences. Available at: [Link]

-

2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. 2,5-Dimethylaniline 99 95-78-3 [sigmaaldrich.com]

- 14. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]

- 16. Discovery of novel VEGFR2-TK inhibitors by phthalimide pharmacophore based virtual screening, molecular docking, MD simulation and DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indian Institute of Science [iisc.ac.in]

- 19. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics | MDPI [mdpi.com]

Application Note: Scalable Production of 2,5-Dimethylphenyl Substituted Phthalimides

Executive Summary

This application note details robust, scalable protocols for the synthesis of

While classical condensation of phthalic anhydride and anilines is well-documented, the 2,5-dimethyl substitution pattern presents specific challenges:

-

Steric Hindrance: The ortho-methyl group at the 2-position creates steric strain, retarding the ring-closure step compared to unsubstituted aniline.

-

Oxidation Sensitivity: 2,5-dimethylaniline (2,5-xylidine) is prone to oxidation, requiring rigorous inert handling during scale-up.

This guide provides three validated methodologies ranging from classical batch processing to continuous flow chemistry, ensuring high purity (>99%) and scalability.

Reaction Mechanism & Kinetics

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Attack: The amine attacks the anhydride to form the amic acid intermediate. This step is generally fast and exothermic.

-

Dehydrative Cyclization: The rate-limiting step where the amic acid closes to form the imide, releasing water. For 2,5-dimethylphenyl substrates, this step requires elevated temperatures (

) or acidic catalysis to overcome the steric barrier imposed by the ortho-methyl group.

Diagram 1: Reaction Pathway

Caption: Two-step synthesis mechanism. The second step (cyclization) is the kinetic bottleneck due to steric hindrance at the ortho-position.

Method A: Classical Azeotropic Dehydration (Batch)

Best for: Pilot scale (100 g – 1 kg) where equipment simplicity is prioritized. Solvent System: Glacial Acetic Acid (Catalytic & Solvent).[1][2][3]

Rationale

Acetic acid serves a dual purpose: it solubilizes the polar amic acid intermediate and acts as an acid catalyst to accelerate the rate-limiting cyclization step, which is crucial for the sterically hindered 2,5-dimethyl substrate [1].

Protocol

-

Setup: Equip a 2L round-bottom flask with a mechanical stirrer, reflux condenser, and inert gas inlet (

). -

Charging: Add Phthalic Anhydride (148.1 g, 1.0 mol) and Glacial Acetic Acid (600 mL) . Stir until dissolved.

-

Addition: Add 2,5-Dimethylaniline (127.2 g, 1.05 mol) dropwise over 30 minutes. Note: The solution will warm due to amic acid formation.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The intermediate spot should disappear.

-

-

Workup: Cool the mixture to room temperature. The product may begin to crystallize.[4][5][6] Pour the mixture into Ice Water (2.5 L) with vigorous stirring to precipitate the full crop.

-

Purification: Filter the solid. Wash with water (

) to remove acetic acid. -

Recrystallization: Recrystallize from hot Ethanol (95%).

-

Yield Expectation: 85–92%.

-

Method B: Continuous Flow Synthesis (Scalable)

Best for: Industrial production (>1 kg) and safety management.

Advantage: Superior heat transfer allows for higher temperatures (

Flow Reactor Setup

-

Feeds:

-

Feed A: Phthalic Anhydride (1.0 M in Acetic Acid).

-

Feed B: 2,5-Dimethylaniline (1.0 M in Acetic Acid).

-

-

Reactor: PFA or Stainless Steel Coil Reactor (10–20 mL volume).

-

Conditions:

, 5–10 bar back-pressure.

Diagram 2: Continuous Flow Workflow

Caption: High-pressure high-temperature (HPHT) flow setup reduces reaction time to <15 mins.

Protocol

-

Preparation: Dissolve reagents in degassed acetic acid. Keep Feed B under

to prevent aniline oxidation. -

System Priming: Flush system with pure solvent at set pressure (10 bar).

-

Execution: Set pumps to deliver a 1:1 molar ratio. Target residence time: 10–15 minutes .

-

Collection: Direct output into a continuous stirring tank reactor (CSTR) containing water to crash out the product immediately.

Method C: Green Solvent-Free Mechanochemistry

Best for: Green chemistry compliance and minimizing solvent waste.[7] Concept: Solid-state condensation driven by mechanical energy and catalytic amounts of Zinc Acetate or just heat [3].

Protocol

-

Grinding: Combine Phthalic Anhydride (1 eq) and 2,5-Dimethylaniline (1 eq) in a ball mill.

-

Catalyst: Add 5 mol% Zinc Acetate (optional, improves kinetics).

-

Processing: Mill at 30 Hz for 60 minutes.

-

Post-Process: The resulting powder is often the amic acid. Heat the powder in a vacuum oven at

for 2 hours to complete cyclization and sublime off water. -

Purification: Wash with dilute aqueous

to remove unreacted anhydride.

Analytical Validation & Specifications

To ensure the product meets pharmaceutical standards, the following specifications must be met.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white crystalline solid | Visual | Yellowing indicates aniline oxidation. |

| Purity | > 99.0% | HPLC (UV 254 nm) | C18 Column, ACN/Water gradient. |

| Melting Point | 162–165 °C (Typical) | DSC / Capillary | Sharp range (<2°C) indicates high purity. |

| Residual Solvent | < 5000 ppm (Acetic Acid) | GC-HS | Critical for pharmaceutical applications. |

| Water Content | < 0.5% | Karl Fischer | Ensure drying is complete. |

Troubleshooting & Critical Process Parameters (CPPs)

-

Issue: Low Yield / Incomplete Cyclization

-

Cause: The steric bulk of the 2,5-dimethyl group prevents easy ring closure.

-

Fix: Increase reaction temperature or time. In Method A, ensure active reflux. In Method B, increase residence time or temperature to

.

-

-

Issue: Colored Impurities (Pink/Brown)

-

Cause: Oxidation of 2,5-dimethylaniline prior to reaction.

-

Fix: Distill the aniline starting material under vacuum before use if it appears dark. Store under Argon.

-

-

Issue: Product "Oiling Out" during Workup

-

Cause: Adding water too fast or at too high a temperature.

-

Fix: Cool the reaction mixture to

before adding water. Add water slowly with high-shear mixing to encourage nucleation.

-

References

-

Organic Chemistry Portal. "Synthesis of Phthalimides." Available at: [Link]

-

Barik, S., et al. "N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides."[8][9] Nature Communications, 2024.[9][10] Available at: [Link]

-

RSC Green Chemistry. "Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures." Available at: [Link]

Sources

- 1. N-(2-Ethylphenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]

- 8. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indian Institute of Science [iisc.ac.in]

- 10. know-todays-news.com [know-todays-news.com]

Troubleshooting & Optimization

Optimizing reaction temperature for sterically hindered N-aryl phthalimides

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered N-Aryl Phthalimides

Introduction: The Thermal Conundrum

Synthesizing N-aryl phthalimides from sterically hindered anilines (e.g., 2,6-disubstituted anilines) presents a specific kinetic challenge. While the initial nucleophilic attack of the amine on the phthalic anhydride to form the phthalamic acid intermediate is generally rapid, the subsequent ring-closure (dehydration) to the imide is the rate-determining step.

For sterically hindered substrates, this second step has a significantly higher activation energy (

Phase 1: Strategic Setup & Diagnostic

Before heating your reaction, assess the "Steric Demand" of your aniline.

| Factor | Low Steric Demand (e.g., Aniline, 4-OMe-Aniline) | High Steric Demand (e.g., 2,6-Diisopropylaniline) |

| Primary Barrier | Nucleophilicity of amine | Ring Closure (Dehydration) |

| Standard T | 110°C (Reflux Toluene) | 140°C - 160°C or Chemical Activation |

| Preferred Solvent | Toluene, Ethanol, Acetic Acid | DMAc, DMF, Quinoline, or Solvent-Free |

| Common Failure | Sublimation of anhydride | Stalling at Phthalamic Acid |

The Mechanistic Bottleneck (Visualization)

The following diagram illustrates why temperature optimization is critical for hindered substrates. The energy well of the phthalamic acid intermediate is deeper, and the barrier to the imide is higher.

Caption: Reaction pathway showing the critical energy barrier at the dehydration step for hindered amines.

Phase 2: Execution Protocols

Choose the protocol that matches your equipment and substrate difficulty.

Protocol A: High-Temperature Chemical Dehydration (The "Sledgehammer")

Best for: Extremely hindered amines (e.g., 2,6-di-tert-butyl) where thermal dehydration alone causes decomposition.

The Logic: Instead of relying solely on thermal energy to drive off water, we use a chemical dehydrating agent to lower the activation energy.

-

Mix: 1.0 eq Phthalic Anhydride + 1.0 eq Hindered Aniline in Glacial Acetic Acid .

-

Reflux: Heat to 118°C (reflux) for 1 hour. Note: This forms the phthalamic acid.

-

Activate: Add Acetic Anhydride (Ac₂O) (2.0 eq) and Sodium Acetate (NaOAc) (0.5 eq).

-

Finish: Reflux for an additional 2-4 hours. The Ac₂O chemically sequesters the water, driving the equilibrium to the right [1].

-

Workup: Pour into ice water. The imide should precipitate.

Protocol B: HMDS-Promoted "Green" Synthesis

Best for: Acid-sensitive substrates or when high yields are required without chromatography.

The Logic: Hexamethyldisilazane (HMDS) acts as both a solvent and a dehydrating agent, forming stable siloxane byproducts and ammonia, driving the reaction irreversibly [2].

-

Mix: 1.0 eq Phthalic Anhydride + 1.0 eq Amine + 1.2 eq HMDS .

-

Catalyst: Add 10 mol% ZnCl₂ or I₂ (optional, boosts rate).

-

Heat: Stir at 80-100°C in acetonitrile or neat.

-

Monitor: Reaction is often complete in <60 mins.

-

Workup: Evaporate volatiles. Recrystallize from ethanol.

Protocol C: Microwave Irradiation

Best for: Rapid screening and maximizing yield for moderately hindered systems.

The Logic: Direct dielectric heating overcomes the thermal gradient issues of oil baths, providing the localized high energy needed for the ring closure [3].

-

Vessel: Microwave-safe vial.

-

Solvent: DMF (high dielectric constant) or Solvent-Free (mix solids thoroughly).

-

Program: Heat to 150°C for 5–10 minutes.

-

Safety: Ensure the vessel is rated for the pressure generated by DMF at 150°C.

Phase 3: Troubleshooting & FAQs

Q1: I isolated a solid, but the NMR shows a broad singlet at ~10-13 ppm and no imide peaks. What happened?

Diagnosis: You have isolated the phthalamic acid intermediate . Cause: The reaction temperature was too low to effect dehydration, or the reaction time was insufficient. Fix: Do not discard. Resuspend the solid in Acetic Anhydride with NaOAc (Protocol A) or Toluene with a Dean-Stark trap and reflux until the acid peak disappears.

Q2: My reaction turns into a black tar at 160°C. How do I prevent this?

Diagnosis: Thermal decomposition (polymerization or oxidation) of the amine. Cause: "Cooking" the amine for too long at high T in the presence of oxygen. Fix:

-

Switch to Protocol B (HMDS): This runs at much lower temperatures (80-100°C).

-

Inert Atmosphere: Strictly run under Nitrogen/Argon.

-

Stepwise Heating: Form the phthalamic acid at 80°C first, then ramp to 140°C only for the dehydration step.

Q3: Why is my yield low (<40%) even after refluxing in Ethanol?

Diagnosis: Ethanol boils at 78°C. This is insufficient for dehydrating hindered phthalamic acids. Fix: Switch to a higher boiling solvent.

-

Xylene (BP 140°C): Use with a Dean-Stark trap to physically remove water.

-

Glacial Acetic Acid (BP 118°C): The acidic medium catalyzes the dehydration.

Q4: Can I use Gabriel Synthesis for these hindered anilines?

Answer: No. The Gabriel synthesis makes primary amines from phthalimide + alkyl halides.[1] It does not synthesize N-aryl phthalimides from anilines. You are performing a condensation reaction, not a Gabriel synthesis [4].

Decision Tree: Optimization Workflow

Use this logic flow to select your next experiment.

Caption: Decision matrix for selecting the optimal synthetic protocol based on substrate properties.

Data Summary: Method Comparison

| Method | Temperature | Time | Typical Yield (Hindered) | Pros | Cons |

| Ethanol Reflux | 78°C | 12-24 h | < 30% | Cheap, Green | Too cold for hindered dehydration |

| Acetic Acid Reflux | 118°C | 4-8 h | 60-70% | Scalable | Hard to remove solvent trace |

| Ac₂O / NaOAc | 120°C | 2-4 h | 85-95% | Highly reliable | Requires workup to remove acid |

| Microwave (DMF) | 150°C | 5-10 min | 80-90% | Fast, Clean | Scale limited by vial size |

| HMDS (Neat/MeCN) | 80-100°C | 30-60 min | 85-95% | Mild, Simple Workup | Reagent cost |

References

-

Chemical Dehydration Protocol: Organic Syntheses, Coll. Vol. 3, p. 353 (1955). Link

-

HMDS Method: Journal of Organic Chemistry, 2022, 87, 15327-15332.[2] Link

-

Microwave Acceleration: Synthetic Communications, 2002, 32(6), 927–930.[3] Link

-

Mechanism & Gabriel Distinction: Organic Chemistry Portal, Phthalimides Synthesis. Link

Sources

Technical Support Center: Purification of N-(2,5-dimethylphenyl)phthalimide

[1]

Ticket ID: #8842-PUR Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Purification strategies for crude N-(2,5-dimethylphenyl)phthalimide[1]

Executive Summary & Compound Profile

You are encountering issues with the purification of N-(2,5-dimethylphenyl)phthalimide . This compound belongs to the class of N-aryl phthalimides, typically synthesized via the condensation of phthalic anhydride and 2,5-dimethylaniline (p-xylidine).[1][2]

The most common impurities in this synthesis are unreacted aniline (causing stickiness/darkening), phthalic acid (from anhydride hydrolysis), and the amic acid intermediate (incomplete cyclization).[1][2]

Target Compound Data

| Parameter | Specification | Notes |

| IUPAC Name | 2-(2,5-dimethylphenyl)isoindoline-1,3-dione | |

| CAS Number | 40101-43-7 | Verified Identifier [1] |

| Molecular Formula | C₁₆H₁₃NO₂ | |

| Molecular Weight | 251.28 g/mol | |

| Expected Appearance | White to off-white crystalline solid | Yellowing indicates aniline oxidation.[1][3][4][5] |

| Solubility Profile | Insoluble: Water, Dilute AcidSoluble: Hot Acetic Acid, Hot Ethanol, DMF, Chloroform |

Diagnostic Workflow

Before selecting a protocol, identify the state of your crude product using the logic tree below.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude product physical state.

Protocol A: Recrystallization (The Gold Standard)[1]

Context: This is the primary method for removing minor impurities and colored oxidation byproducts.[1][2] N-aryl phthalimides are characteristically robust and crystallize well from glacial acetic acid or ethanol [2].[1][2]

Option 1: Glacial Acetic Acid (Recommended for High Purity)

Why this works: Phthalimides are highly soluble in boiling acetic acid but poorly soluble at room temperature.[1][2] Acetic acid also keeps any unreacted aniline in solution as the acetate salt.[1][2]

-

Dissolution: Place the crude solid in a flask. Add Glacial Acetic Acid (approx. 5–10 mL per gram of crude).[1][2]

-

Heating: Heat to boiling (approx. 118°C) with stirring until the solid completely dissolves.

-

Note: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Needle-like crystals should form.

-

Filtration: Filter the crystals under vacuum.

-

Washing: Wash the filter cake with a small amount of cold ethanol (to remove acetic acid smell) followed by copious water.[1][2]

-

Drying: Dry in an oven at 80°C.

Option 2: Ethanol/Water (Greener Alternative)[1][2]

-

Dissolve crude in boiling Ethanol (95%) .

-

If the product does not dissolve completely in reasonable volume, add small portions of Chloroform or Acetone until clear.[1][2]

-

Once dissolved, add hot water dropwise until a faint turbidity (cloudiness) persists.

-

Cool slowly to 4°C (refrigerator) to maximize yield.

Protocol B: Chemical Cleanup (The "Rescue" Method)[1][2]

Context: If your product is a sticky gum, it likely contains unreacted 2,5-dimethylaniline (an oil) or uncyclized amic acid.[1][2] This protocol uses acid/base chemistry to chemically separate these impurities [3].[1][2]

Step-by-Step Rescue:

-

DCM Extraction: Dissolve the sticky crude in Dichloromethane (DCM) .[1][2]

-

Acid Wash (Removes Aniline):

-

Base Wash (Removes Acids):

-

Wash the organic layer 2x with 10% Na₂CO₃ or saturated NaHCO₃ .[1][2]

-

Mechanism:[6][7][8] Converts unreacted phthalic anhydride (hydrolyzed to acid) and uncyclized amic acid into water-soluble carboxylate salts.[1][2]

-

Warning: Do not use strong NaOH or prolonged exposure, as it may hydrolyze the imide ring.[1][2]

-

-

Drying: Wash with Brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.[1][2]

-

Result: You should now have a solid amenable to Protocol A .

Technical FAQ

Q1: My yield is >100% and the melting point is low. What happened? A: You likely have the Amic Acid Intermediate .[1][2] The reaction proceeds in two steps:[2][6][9]

-

Amic Acid → Imide + Water (Ring closure).[1][2] Solution: The crude needs further dehydration.[1][2] Heat the product in a high-boiling solvent (e.g., Toluene or Xylene) with a Dean-Stark trap to remove water, or simply reflux in Glacial Acetic Acid for 2 more hours.

Q2: The product remains yellow even after recrystallization. A: This is due to oxidized aniline contaminants (azo/nitro compounds).[1][2] Solution: Perform a recrystallization using Activated Charcoal .[1][2] If that fails, filter the solution through a short pad of Silica Gel using DCM/Hexane (1:[2]1) before crystallizing.[1][2][8][10]

Q3: Can I use DMF for recrystallization? A: Yes, but it is often "too good" a solvent.[1][2] You will likely need to add water as an anti-solvent to force precipitation.[1][2] DMF is also difficult to remove completely due to its high boiling point (153°C), which can interfere with NMR analysis.[1][2] Stick to Acetic Acid or Ethanol if possible.[1][2]

References

Sources

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. N-(2-Hydroxyethyl)phthalimide, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl :: BioResources [bioresources.cnr.ncsu.edu]

- 8. reddit.com [reddit.com]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

Validation & Comparative

A Comparative Guide to the Biological Efficacy of N-phenyl vs. N-(2,5-dimethylphenyl) Phthalimide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a privileged structure in medicinal chemistry, has given rise to a vast array of therapeutic agents with diverse biological activities. The substitution pattern on the N-phenyl ring of N-phenylphthalimide derivatives has been shown to be a critical determinant of their pharmacological profile. This guide provides a comprehensive comparison of the biological efficacy of the parent N-phenyl phthalimide and its substituted analogue, N-(2,5-dimethylphenyl) phthalimide. While direct comparative data for the 2,5-dimethylphenyl isomer is limited in the literature, we will draw upon established structure-activity relationships (SAR) to provide a predictive analysis of its potential efficacy.

Chemical Structure and Synthesis

The fundamental difference between N-phenyl phthalimide and N-(2,5-dimethylphenyl) phthalimide lies in the substitution on the N-phenyl ring. The addition of two methyl groups at the 2 and 5 positions is expected to alter the molecule's steric and electronic properties, which in turn can significantly influence its interaction with biological targets.

Synthesis: Both compounds can be synthesized via the condensation of phthalic anhydride with the corresponding aniline derivative.

Experimental Protocol: Synthesis of N-substituted Phthalimides

This protocol outlines a general method for the synthesis of N-phenyl phthalimide and its substituted analogues.

Materials:

-

Phthalic anhydride

-

Aniline or 2,5-dimethylaniline

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and the corresponding aniline (aniline for N-phenyl phthalimide or 2,5-dimethylaniline for N-(2,5-dimethylphenyl) phthalimide) in a minimal amount of glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water and then with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-substituted phthalimide.

-

Dry the purified crystals in a vacuum oven.

Comparative Biological Efficacy

The biological activities of N-phenylphthalimide derivatives are diverse, with notable effects in the areas of anticonvulsant, anti-inflammatory, and anticancer activities.[1]

Anticonvulsant Activity

Substituted N-phenylphthalimides have shown significant promise as anticonvulsant agents, with a mechanism of action often involving the blockade of voltage-gated sodium channels.[2]

N-phenyl phthalimide: This compound serves as the parent structure and exhibits baseline anticonvulsant activity.

N-(2,6-dimethylphenyl) phthalimide: Extensive research has demonstrated that substitution at the ortho positions of the phenyl ring significantly enhances anticonvulsant potency. Specifically, 4-amino-N-(2,6-dimethylphenyl)phthalimide is a highly potent anti-maximal electroshock (MES) agent in rats, with an ED50 of 25.2 µmol/kg.[3] The anticonvulsant efficiency has been shown to follow the order: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring.[3] This suggests that the steric bulk at the ortho positions plays a crucial role in the interaction with the biological target.

N-(2,5-dimethylphenyl) phthalimide (Predictive Analysis): While direct experimental data for the 2,5-dimethyl isomer is scarce, we can infer its potential activity based on the established SAR. The presence of a methyl group at the 2-position is known to enhance anticonvulsant activity compared to the unsubstituted phenyl ring. The additional methyl group at the 5-position may further modulate the lipophilicity and electronic properties of the molecule. It is plausible that N-(2,5-dimethylphenyl) phthalimide would exhibit greater anticonvulsant activity than N-phenyl phthalimide, though likely less potent than the 2,6-dimethyl substituted analogue due to the specific steric requirements for optimal target binding.

Table 1: Comparative Anticonvulsant Activity (Maximal Electroshock Seizure Test)

| Compound | Animal Model | Route of Administration | ED50 (µmol/kg) | Protective Index (PI) | Reference |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Rat | Oral | 25.2 | >75 | [3] |

| 4-amino-N-(2-methylphenyl)phthalimide | Mouse | Intraperitoneal | 47.61 | 4.2 | [3] |

| N-phenylphthalimide | - | - | Less active than substituted analogues | - | [3] |

| N-(2,5-dimethylphenyl)phthalimide | - | - | Data not available (Predicted to be more active than N-phenylphthalimide) | - | - |

Anti-inflammatory Activity

N-phenylphthalimide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenase-2 (COX-2).[1][4]

N-phenyl phthalimide: The parent compound exhibits modest anti-inflammatory activity. Its derivatives, however, have shown significant enhancements in this regard.

Substituted N-phenylphthalimides: The introduction of various substituents on the phenyl ring has led to the development of potent anti-inflammatory agents. For example, N-phenyl-phthalimide sulfonamides have been designed as hybrids of thalidomide and have shown potent inhibitory activity on LPS-induced neutrophil recruitment.[5]

N-(2,5-dimethylphenyl) phthalimide (Predictive Analysis): The influence of the 2,5-dimethyl substitution on anti-inflammatory activity is not definitively established. The methyl groups could enhance lipophilicity, potentially improving cell membrane permeability and access to intracellular targets. However, the precise impact on interactions with key inflammatory mediators would require experimental validation.

Anticancer Activity

The phthalimide scaffold is a key component of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma. The anticancer activity of N-phenylphthalimide derivatives is an active area of research.

N-phenyl phthalimide: Derivatives of N-phenylphthalimide have demonstrated cytotoxicity against various human cancer cell lines.[6]

Substituted N-phenylphthalimides: The substitution pattern on the phenyl ring can significantly impact anticancer efficacy. For instance, some derivatives have shown potent anti-angiogenic activity.[6]

N-(2,5-dimethylphenyl) phthalimide (Predictive Analysis): The effect of the 2,5-dimethyl substitution on anticancer activity is not well-documented. The altered steric and electronic properties could potentially lead to enhanced or diminished activity against specific cancer cell lines. Further investigation is required to determine its anticancer profile.

Experimental Protocols for Biological Evaluation

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for evaluating the efficacy of potential anticonvulsant drugs.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsiometer

-